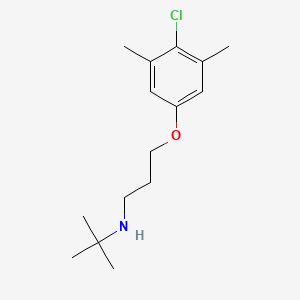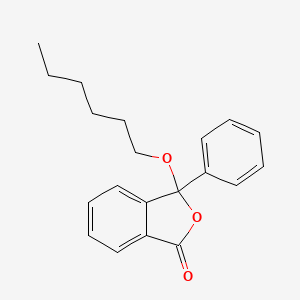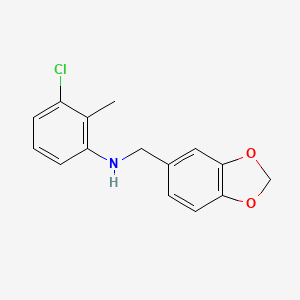
N-isobutyl-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-isobutyl-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide, also known as SMT 19969, is a synthetic compound that has been developed for its potential use as an antibacterial agent. This compound belongs to the class of isothiazolidinone derivatives, which have been shown to exhibit potent antibacterial activity against a wide range of gram-positive and gram-negative bacteria.
Mecanismo De Acción
The mechanism of action of N-isobutyl-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide involves the inhibition of bacterial cell wall synthesis. This compound targets the enzyme MurB, which is involved in the biosynthesis of peptidoglycan, a major component of the bacterial cell wall. By inhibiting MurB, this compound disrupts the integrity of the bacterial cell wall, leading to bacterial cell death.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and good pharmacokinetic properties. In animal studies, this compound was found to be well-tolerated and exhibited good bioavailability. It has also been shown to have a low potential for drug-drug interactions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-isobutyl-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide is its broad-spectrum antibacterial activity. This compound has been shown to be effective against a wide range of bacterial species, making it a promising candidate for the development of new antibacterial agents. However, one limitation of this compound is its potential for the development of bacterial resistance. Like other antibacterial agents, prolonged use of this compound may lead to the emergence of resistant bacterial strains.
Direcciones Futuras
There are several potential future directions for the development of N-isobutyl-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide as an antibacterial agent. One direction is the optimization of the compound's pharmacokinetic properties, such as its half-life and distribution. Another direction is the development of combination therapies that use this compound in conjunction with other antibacterial agents to enhance its efficacy and reduce the risk of resistance. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in human clinical trials.
Métodos De Síntesis
The synthesis of N-isobutyl-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide involves the reaction of 4-methyl-3-oxo-2-isothiazolidinone with isobutylamine and 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base and a solvent such as dichloromethane or chloroform. The final product is obtained by purification using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
The antibacterial activity of N-isobutyl-3-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide has been extensively studied in vitro and in vivo. It has been shown to exhibit potent activity against a wide range of gram-positive bacteria, including Staphylococcus aureus, Streptococcus pyogenes, and Enterococcus faecalis, as well as gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.
Propiedades
IUPAC Name |
N-(2-methylpropyl)-3-(4-methyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-10(2)8-16-14(18)12-5-4-6-13(7-12)17-15(19)11(3)9-22(17,20)21/h4-7,10-11H,8-9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYQOVSVYLCLNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)phenol](/img/structure/B5158331.png)
![2-({2-[(3-bromophenyl)amino]-2-oxoethyl}thio)-N-(3-chlorophenyl)acetamide](/img/structure/B5158337.png)

![1-{4-[4-(2-pyrimidinyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5158357.png)

![4-[(5-bromo-2-furyl)methylene]-2-(3-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5158362.png)
![methyl 1,7-dimethyl-3-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5158368.png)
![3-({[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5158372.png)
![3,5-difluoro-N-[2-(1,3-thiazol-2-yl)ethyl]-2-pyridinecarboxamide](/img/structure/B5158380.png)

![ethyl [2,2,2-trifluoro-1-phenyl-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5158401.png)
![2-{[(2-methoxy-4-nitrophenyl)amino]carbonyl}benzoic acid](/img/structure/B5158403.png)
![N-(2-iodophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5158409.png)
![N-(2-{[(4-iodophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B5158419.png)